Strobane

Overview

Description

Strobane (CAS 8001-50-1) is a polychlorinated terpene insecticide, first developed as a trademarked product. It is a complex mixture of chlorinated terpene and camphor isomers, containing approximately 66% chlorine by weight . Its chemical formula is often represented as C10H11Cl7, though its exact structure varies due to the nature of its synthesis via dark chlorination of pinene dichloride . Key physical properties include a specific gravity of 1.582 at 25°C, a boiling point of 155–157°C, and solubility in aromatic solvents and kerosene but negligible solubility in water . This compound was historically used for mosquito control and agricultural pest management due to its neurotoxic effects, which are mediated through inhibition of Na<sup>+</sup>, K<sup>+</sup>-ATPase activity in aquatic organisms . However, its production and use have been restricted or banned in multiple jurisdictions due to concerns about carcinogenicity, environmental persistence, and bioaccumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strobane is synthesized through the chlorination of camphene, a naturally occurring terpene. The process involves the reaction of camphene with chlorine gas under controlled conditions to produce a mixture of chlorinated compounds. The reaction is typically carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of camphene in specialized reactors. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified through distillation and other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Strobane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various chlorinated oxidation products.

Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and ketones, while reduction can yield less chlorinated hydrocarbons .

Scientific Research Applications

Environmental Research Applications

1. Persistence and Bioaccumulation:

Strobane has been studied extensively for its environmental persistence. Research indicates that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological impacts. Studies have shown that this compound can travel long distances through the atmosphere, affecting regions far from its application sites.

2. Model Compound for Pesticide Behavior:

Due to its unique properties, this compound serves as a model compound in studies aimed at understanding the behavior of organochlorine pesticides. Researchers have focused on its degradation pathways and how it interacts with various environmental factors.

3. Analytical Method Development:

this compound's complex mixture necessitates the development of advanced analytical methods. High-Performance Liquid Chromatography (HPLC) and mass spectrometry are commonly employed to detect and quantify this compound and its metabolites in environmental samples . These methods are crucial for assessing contamination levels in soil and water.

Toxicological Studies

1. Health Risks Assessment:

Research has linked exposure to this compound with various health risks. It is structurally similar to other organochlorine pesticides like DDT and toxaphene, which have been associated with neurodevelopmental issues in children. Studies indicate that prenatal exposure to similar compounds can lead to cognitive deficits and alterations in brain structure .

2. Mechanisms of Action:

Investigations into the mechanisms by which this compound affects biological systems have revealed that it may disrupt endocrine functions and contribute to neurotoxicity. The compound's interaction with cholinergic systems is a significant area of study, particularly regarding its potential to cause developmental harm at low exposure levels .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted in a region with historical this compound use assessed its long-term environmental impact. Researchers found significant residues in local fish populations, indicating bioaccumulation and potential risks to human health through the food chain. The study utilized advanced HPLC techniques for accurate measurement of this compound concentrations over time.

Case Study 2: Toxicological Effects on Development

A longitudinal study examined children exposed to organochlorine pesticides during pregnancy, including this compound derivatives. MRI scans revealed structural brain changes correlated with exposure levels, suggesting detrimental effects on cognitive development. This study highlights the importance of understanding the implications of pesticide exposure during critical developmental periods .

Summary

This compound's applications extend beyond its initial use as an insecticide; it plays a vital role in scientific research focused on environmental persistence, bioaccumulation, and toxicological effects. Ongoing studies continue to shed light on its complex interactions within ecosystems and potential health risks associated with exposure.

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Research | Studying persistence and bioaccumulation in ecosystems | Long-range atmospheric transport; bioaccumulation in aquatic life |

| Analytical Chemistry | Development of methods for detection and quantification | Utilization of HPLC and mass spectrometry for accurate analysis |

| Toxicological Studies | Assessment of health risks associated with exposure | Links to neurodevelopmental issues; structural brain changes observed |

| Case Studies | Real-world assessments of environmental impact and health effects | Significant residues found in fish; cognitive deficits linked to prenatal exposure |

Mechanism of Action

Strobane is similar to other organochlorine insecticides, such as toxaphene and DDT. it is unique in its specific mixture of chlorinated camphene and pinene derivatives. Compared to toxaphene, this compound has a different chlorination pattern and a distinct set of environmental and toxicological properties .

Comparison with Similar Compounds

Strobane belongs to the organochlorine insecticide class, sharing functional and structural similarities with compounds like toxaphene, DDT, BHC (lindane), chlordane, and dieldrin. Below is a detailed comparison:

Chemical Structure and Composition

Toxicity and Mechanism of Action

Environmental Impact and Persistence

Ecological Effects

- This compound : A 1955 study on tidal marshes demonstrated that aerial application at 0.3 lb/acre caused minimal acute mortality in fish and birds but showed sublethal effects on invertebrate populations .

- DDT : Bioaccumulates in aquatic food chains; linked to eggshell thinning in birds .

- BHC: Rapid knockdown effect on insects but highly toxic to aquatic organisms like fish .

Key Research Findings

Enzyme Inhibition : this compound, like dieldrin and DDT, significantly reduces Na<sup>+</sup>, K<sup>+</sup>-ATPase activity in fish gill microsomes, impairing osmoregulation .

Carcinogenicity: this compound induced liver tumors in male mice (TD50 = 0.884 mg/kg/day), though evidence in rats was inconclusive .

Synergistic Effects : this compound’s environmental persistence and lipid solubility make it prone to synergize with metals like mercury, exacerbating toxicity in aquatic ecosystems .

Biological Activity

Strobane, a compound historically used as a pesticide, has garnered attention for its biological activity and environmental impact. This article delves into the biological effects of this compound, examining its toxicity, ecological consequences, and relevant case studies.

This compound is a chlorinated hydrocarbon, primarily associated with agricultural applications. Its use has been linked to various health and environmental concerns, prompting research into its biological activity. The production of this compound was terminated in April 1972 due to its adverse effects on wildlife and potential human health risks .

This compound's toxicity is attributed to its ability to disrupt endocrine systems in various organisms. Studies indicate that it can interfere with hormonal signaling pathways, leading to reproductive and developmental abnormalities in amphibians and fish. The following table summarizes key findings from toxicological studies:

| Study | Organism | Effect | Concentration (μg/L) | Reference |

|---|---|---|---|---|

| 1 | Frogs | Reduced growth rate | 200 | Boone & James 2003 |

| 2 | Fish | Altered reproductive function | 250-1000 | Freeman et al. 2005 |

| 3 | Amphibians | Increased mortality rates | 500 | ATSDR Toxicological Profile |

Sublethal Effects

Research has shown that this compound can cause sublethal effects that may not immediately result in death but can impair survival and reproduction. For instance, alterations in behavior such as reduced antipredator responses have been documented in fish exposed to this compound, affecting their ability to evade predators .

Ecological Impact

The ecological ramifications of this compound exposure are significant, particularly in aquatic environments. It has been observed that chronic exposure can lead to:

- Population declines in sensitive species, particularly amphibians.

- Disruption of food webs , as affected species may not fulfill their ecological roles effectively.

- Bioaccumulation , where this compound concentrations increase up the food chain, leading to higher toxicity levels in top predators.

Case Study 1: Amphibian Development

A comprehensive study investigated the effects of this compound on amphibian metamorphosis. The results indicated that exposure led to nonmonotonic dose responses; some concentrations accelerated metamorphosis while others delayed it. This variability highlights the complexity of this compound's impact on developmental processes .

Case Study 2: Fish Behavior

In another case study focusing on fish species, it was found that exposure to this compound resulted in significant behavioral changes. Fish exhibited reduced foraging efficiency and increased susceptibility to predation when exposed to concentrations as low as 250 μg/L. This underscores the importance of understanding sublethal effects when assessing ecological risks associated with chemical pollutants .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Strobane in environmental matrices?

Gas chromatography with electron capture detection (GC/ECD) is the standard method for quantifying this compound, particularly in complex matrices like soil and water. Method 8081B (EPA) provides a protocol for organochlorine pesticide analysis, emphasizing pattern-based quantification due to this compound’s complex chlorinated terpene composition. Key steps include:

- Optimizing sample size to ensure major peaks fall within 10–70% of the detector’s full-scale deflection .

- Using a reference standard with a concentration ±10 ng of the sample for calibration .

- Quantifying via total area integration or by tracking 4–6 major peaks in the chromatogram .

Q. How does this compound’s environmental persistence compare to structurally related organochlorine pesticides?

this compound’s persistence is linked to its polychlorinated terpene structure, which resists microbial degradation. Unlike toxaphene (chlorinated camphenes), this compound’s mixture of chlorinated camphenes and pinenes may alter its environmental half-life. EPA storage codes (e.g., 38552 for dissolved this compound in water) suggest compartment-specific stability, with sediment adsorption (39048) likely prolonging its persistence . Tolerances for this compound were revoked due to bioaccumulation risks, reflecting its recalcitrance in ecosystems .

Q. What are the primary challenges in synthesizing and characterizing this compound for research purposes?

this compound’s synthesis involves chlorination of camphene-pinene mixtures, resulting in a variable composition of isomers. This heterogeneity complicates NMR and mass spectrometry characterization. Researchers must use high-purity solvents (e.g., acetonitrile or isooctane) for preparing reference standards, as noted in analytical protocols . Batch-to-batch variability requires rigorous QC via GC/ECD to confirm reproducibility .

Advanced Research Questions

Q. How can conflicting carcinogenicity data for this compound be resolved across rodent models?

The Carcinogenic Potency Database (CPDB) reports limited evidence of carcinogenicity in mice (TD₅₀ = 0.884 mg/kg/day for hematopoietic tumors) but no positive results in rats . Methodological considerations include:

- Dose-response variability : Higher sensitivity in mice may stem from metabolic differences in chlorinated terpene processing .

- Experimental design : Harmonizing exposure durations (e.g., ≥79 weeks) and routes (oral administration in CPDB studies) to reduce inter-study variability .

- Target organ specificity : Prioritizing hematopoietic and liver tissues in future studies, as these showed tumorigenic trends in mice .

Q. What advanced techniques can elucidate this compound’s degradation pathways in anaerobic environments?

Stable isotope probing (SIP) coupled with metagenomics can identify microbial consortia involved in reductive dechlorination. Key steps include:

- Spiking ¹³C-labeled this compound into sediment microcosms to trace metabolite formation .

- Using high-resolution mass spectrometry (HRMS) to detect dechlorinated intermediates (e.g., di- or tri-chlorinated terpenes) .

- Correlating degradation rates with redox conditions (e.g., sulfate-reducing vs. methanogenic environments) .

Q. How does this compound interact with co-occurring pesticides in mixed exposure scenarios?

Synergistic effects with toxaphene or dieldrin (commonly used in agricultural formulations) may amplify neurotoxicity. Experimental approaches include:

- Binary exposure assays : Measuring acetylcholinesterase inhibition in vitro across dose combinations .

- Transcriptomic profiling : Identifying shared pathways (e.g., oxidative stress response genes) in model organisms .

- Statistical modeling : Applying response surface methodology (RSM) to predict additive vs. antagonistic interactions .

Properties

CAS No. |

8001-50-1 |

|---|---|

Molecular Formula |

C10H9Cl7 |

Molecular Weight |

377.3 g/mol |

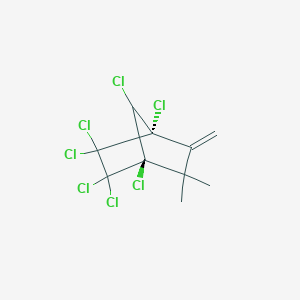

IUPAC Name |

(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3/t5?,7-,8-/m1/s1 |

InChI Key |

HBQPGVWPSQGTJK-UTGCGDCFSA-N |

SMILES |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Isomeric SMILES |

CC1(C(=C)[C@]2(C([C@@]1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Canonical SMILES |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Key on ui other cas no. |

8001-50-1 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

Terpene polychlorinates, Heptachloro-2,2-dimethyl-3-methylene norborname |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.